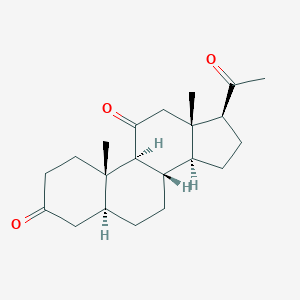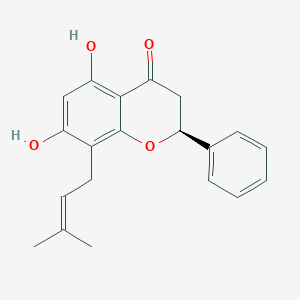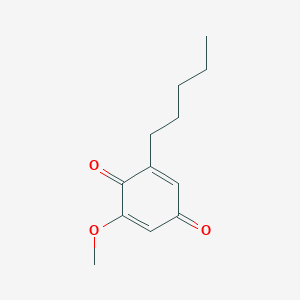![molecular formula C18H10O4 B192217 3,6-Diphenylfuro[3,2-b]furan-2,5-dione CAS No. 6273-79-6](/img/structure/B192217.png)
3,6-Diphenylfuro[3,2-b]furan-2,5-dione
Descripción general
Descripción
3,6-Diphenylfuro[3,2-b]furan-2,5-dione, also known as Diphenylfuranone or DPF, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DPF is a heterocyclic compound that contains two phenyl groups and a furan ring. This molecule has been used in various fields, including material science, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Inhibition of PGE2 Production
A study by Moon et al. (2010) synthesized derivatives of 1H-furan-2,5-dione and evaluated their inhibitory activities on LPS-induced PGE2 production in macrophage cells. Among the compounds, a specific derivative showed strong inhibitory activity, suggesting potential applications in inflammation and pain management Moon et al., 2010.
Anti-Inflammatory Properties
Reddy et al. (2010) investigated the anti-inflammatory activity of certain analogues derived from the reaction of 3,6-diphenyl-thieno[3,2-b]furan-2,5-dione with different amino acids. Some of these compounds showed significant activity against rat paw edema, indicating their potential in anti-inflammatory treatments Reddy et al., 2010.
Fluorescence and Electrochemical Properties
A study by Kojima et al. (2016) focused on 2,3-diphenylphenanthro[9,10-b]furans, derivatives of the subject compound, which displayed intense blue fluorescence. Their electrochemical properties indicate high HOMO energy levels, making them potentially useful in optoelectronic applications Kojima et al., 2016.
Synthesis of Organic Field-Effect Transistors and Polymer Solar Cells
Yuan et al. (2012) synthesized low-band-gap copolymers containing furan derivatives, leading to significantly enhanced device performances in organic field-effect transistors and polymer solar cells. This highlights the potential of these compounds in the development of efficient electronic devices Yuan et al., 2012.
Hydrogenation in Aqueous Acidic Medium
Latifi et al. (2017) explored the use of Ru(triphos)(CH3CN)32 as a catalyst for the hydrogenation of derivatives, including furan-based ones, in an aqueous acidic medium. This process could have applications in sustainable chemistry and biofuel production Latifi et al., 2017.
Catalytic Transformation to Valuable Ketoacids and Diketones
Gupta et al. (2015) reported on the transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This demonstrates the potential of these compounds in generating valuable chemical intermediates from renewable resources Gupta et al., 2015.
Propiedades
Número CAS |
6273-79-6 |
|---|---|
Nombre del producto |
3,6-Diphenylfuro[3,2-b]furan-2,5-dione |
Fórmula molecular |
C18H10O4 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3,6-diphenylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C18H10O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
KQTXUHHOWJUFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |
Otros números CAS |
6273-79-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














